molecular formula C9H5F3N2O B14846987 2-Acetyl-6-(trifluoromethyl)isonicotinonitrile CAS No. 1393573-81-3

2-Acetyl-6-(trifluoromethyl)isonicotinonitrile

Katalognummer: B14846987
CAS-Nummer: 1393573-81-3
Molekulargewicht: 214.14 g/mol
InChI-Schlüssel: YLCOIMJZPGMFDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-6-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of an acetyl group, a trifluoromethyl group, and an isonicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-Acetyl-6-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Acetyl-6-(trifluoromethyl)isonicotinonitrile is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Acetyl-6-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

2-Acetyl-6-(trifluoromethyl)isonicotinonitrile can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)isonicotinonitrile: Lacks the acetyl group, resulting in different reactivity and applications.

    2-Acetylisonicotinonitrile: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.

    6-(Trifluoromethyl)isonicotinonitrile:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.

Eigenschaften

CAS-Nummer

1393573-81-3

Molekularformel

C9H5F3N2O

Molekulargewicht

214.14 g/mol

IUPAC-Name

2-acetyl-6-(trifluoromethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C9H5F3N2O/c1-5(15)7-2-6(4-13)3-8(14-7)9(10,11)12/h2-3H,1H3

InChI-Schlüssel

YLCOIMJZPGMFDV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=CC(=C1)C#N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.